molecular formula C29H17I8NO8 B15293178 (2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid

(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid

Cat. No.: B15293178
M. Wt: 1522.7 g/mol
InChI Key: CCOGSKTVANDCHK-NQCNTLBGSA-N
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Description

The compound (2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic molecule characterized by multiple iodinated phenyl groups and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the iodination of phenol derivatives, followed by acetylation and subsequent coupling reactions to introduce the amino acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove iodine atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include various iodinated derivatives, quinones, and substituted phenyl compounds.

Scientific Research Applications

(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid: has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple iodinated phenyl groups allow it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thyroxine (T4): A hormone with similar iodinated phenyl groups, involved in regulating metabolism.

    Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, playing a crucial role in metabolic processes.

    Iodinated Phenols: Compounds with similar structures used in various chemical and biological applications.

Uniqueness

(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid: is unique due to its specific arrangement of iodinated phenyl groups and the presence of an amino acid moiety. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H17I8NO8

Molecular Weight

1522.7 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C29H17I8NO8/c30-14-6-12(7-15(31)24(14)40)44-26-18(34)4-11(5-19(26)35)23(39)29(43)46-27-20(36)8-13(9-21(27)37)45-25-16(32)1-10(2-17(25)33)3-22(38)28(41)42/h1-2,4-9,22-23,39-40H,3,38H2,(H,41,42)/t22-,23?/m0/s1

InChI Key

CCOGSKTVANDCHK-NQCNTLBGSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC(=O)C(C3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)O)I)I)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC(=O)C(C3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)O)I)I)CC(C(=O)O)N

Origin of Product

United States

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